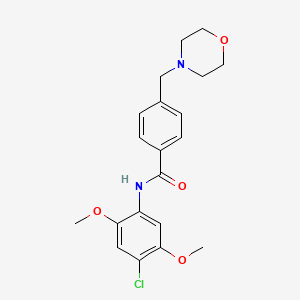
N-(3-chlorophenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide, also known as CPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPP is a piperazine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively in the laboratory.
Mécanisme D'action
N-(3-chlorophenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide acts as a partial agonist at the 5-HT1A receptor, which is a subtype of the serotonin receptor. It also acts as an antagonist at the 5-HT2C receptor, which is another subtype of the serotonin receptor. These receptors are involved in the regulation of mood, anxiety, and reward processing. This compound has been shown to increase the release of serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in laboratory experiments. It has been shown to increase the levels of several neurotransmitters, including serotonin, dopamine, and norepinephrine, in the brain. It has also been shown to increase the activity of several brain regions, including the prefrontal cortex, amygdala, and hippocampus, which are involved in mood regulation and memory processing.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chlorophenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide has several advantages for laboratory experiments, including its well-characterized mechanism of action and its ability to modulate several neurotransmitter systems. It has also been shown to have anxiolytic and antidepressant effects in animal models, which make it a potential candidate for drug development. However, this compound also has several limitations, including its potential for abuse and its side effects, which include sedation and motor impairment.
Orientations Futures
There are several future directions for research on N-(3-chlorophenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide. One area of research is the development of novel compounds that target the same neurotransmitter systems as this compound but with improved pharmacological properties. Another area of research is the investigation of the potential use of this compound in the treatment of drug addiction and withdrawal symptoms. Additionally, research is needed to investigate the long-term effects of this compound on brain function and behavior.
Méthodes De Synthèse
N-(3-chlorophenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide can be synthesized through various methods, including the reaction of 3-chlorobenzoyl chloride with 1-(2-phenylethyl)piperazine, followed by the addition of ammonia to form this compound hydrochloride. Another method involves the reaction of 3-chlorobenzoic acid with 1-(2-phenylethyl)piperazine, followed by the addition of thionyl chloride and ammonia to form this compound hydrochloride. The synthesis of this compound has also been achieved through the reaction of 1-(2-phenylethyl)piperazine with 3-chlorophenyl isocyanate, followed by the addition of ammonia to form this compound hydrochloride.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide has been studied extensively in scientific research for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models, and it has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms. This compound has been shown to modulate the activity of several neurotransmitter systems, including the serotonergic, dopaminergic, and noradrenergic systems, which are involved in mood regulation and reward processing.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-4-(2-phenylethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c20-17-7-4-8-18(15-17)21-19(24)23-13-11-22(12-14-23)10-9-16-5-2-1-3-6-16/h1-8,15H,9-14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXGJXWWVKWJJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(tetrahydro-3-thienylamino)nicotinamide](/img/structure/B5346498.png)

![3',4'-difluoro-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5346502.png)
![N-(2-chlorophenyl)-N'-{1-[1-(N-methylglycyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea hydrochloride](/img/structure/B5346505.png)
![2-(2,6-dichlorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5346506.png)
![4,4-difluoro-1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B5346509.png)
![allyl 7-methyl-3-oxo-2-(3-pyridinylmethylene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5346511.png)
![5-[4-(dimethylamino)benzylidene]-2,4-imidazolidinedione](/img/structure/B5346537.png)
![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-fluorophenyl)acrylonitrile](/img/structure/B5346547.png)
![2-{[3-(1-naphthyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}benzonitrile](/img/structure/B5346554.png)
![3-(2-chlorophenyl)-6-iodo-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5346560.png)
![(4aS*,8aR*)-6-(cyclopropylmethyl)-1-[2-(1H-imidazol-4-yl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5346571.png)
![N-(2-ethylphenyl)-4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5346583.png)
![N-ethyl-N-(4-pyridinylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5346592.png)